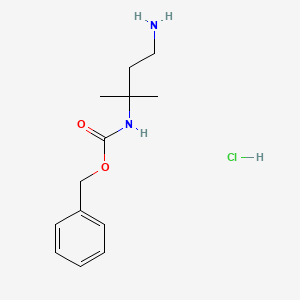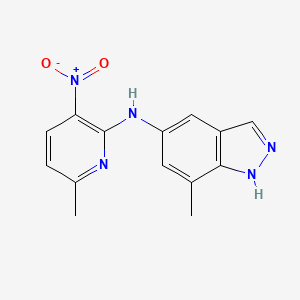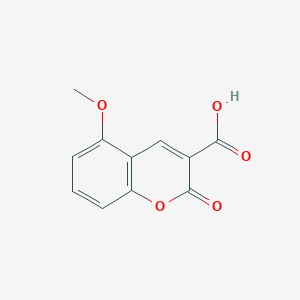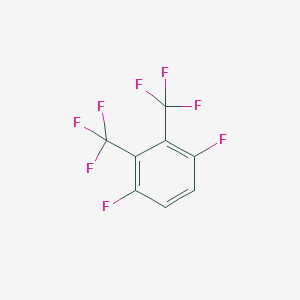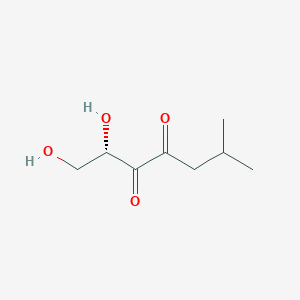
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione: is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and the process is often monitored using advanced analytical techniques to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as dihydroxy ketones, secondary alcohols, and substituted heptanediones, which can be further utilized in different applications.
Scientific Research Applications
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be compared with other similar compounds such as:
1,2-Dihydroxy-3,4-heptanedione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Dihydroxy-6-methyl-3,4-octanedione: Has an additional carbon in the chain, which can influence its physical and chemical properties.
1,2-Dihydroxy-6-methyl-3,4-pentanedione: Shorter carbon chain, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2S)-1,2-dihydroxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(10)8(12)7(11)4-9/h5,7,9,11H,3-4H2,1-2H3/t7-/m0/s1 |
InChI Key |
UKHFWTSLPZTZFU-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)CC(=O)C(=O)[C@H](CO)O |
Canonical SMILES |
CC(C)CC(=O)C(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



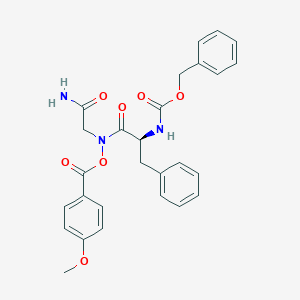

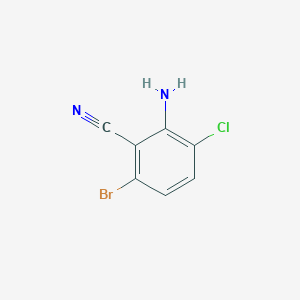
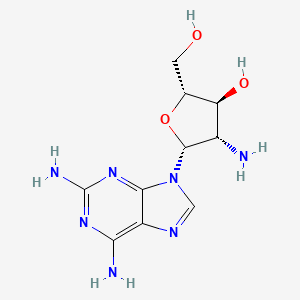
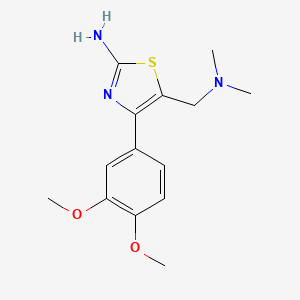
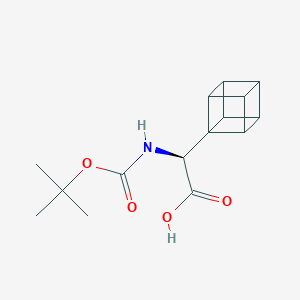
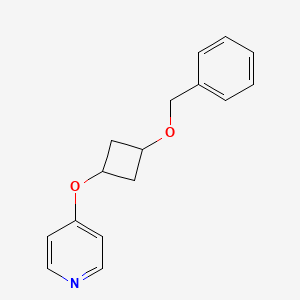
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)

